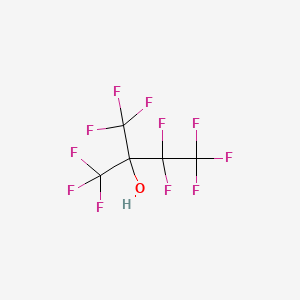
1,1,1,3,3,4,4,4-Octafluoro-2-(trifluoromethyl)-2-butanol
Cat. No. B1199394
Key on ui cas rn:
6188-98-3
M. Wt: 286.04 g/mol
InChI Key: LHMFPLLMFQGGMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05227539
Procedure details


By operating as in the above examples, 0.26 g of KF (4.5 mmol) was charged to the reactor, and then 4.0 ml of anhydrous acetonitrile was injected through the pierceable cap; the whole was then cooled down to -196° C. with the residual air being evacuated; then, 2.0 mmol of pentafluoropropionyl fluoride



Identifiers


|
REACTION_CXSMILES
|
[F-:1].[K+].[F:3][C:4]([F:12])([C:8]([F:11])([F:10])[F:9])[C:5](F)=[O:6]>C(#N)C>[F:1][C:4]([F:12])([F:3])[C:5]([C:8]([F:11])([F:10])[F:9])([OH:6])[C:4]([F:12])([F:3])[C:8]([F:11])([F:10])[F:9] |f:0.1|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0.26 g
|
|
Type
|
reactant
|
|
Smiles
|
[F-].[K+]
|
Step Two
|
Name
|
|
|
Quantity
|
2 mmol
|
|
Type
|
reactant
|
|
Smiles
|
FC(C(=O)F)(C(F)(F)F)F
|
Step Three
|
Name
|
|
|
Quantity
|
4 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)#N
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
-196 °C
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
was charged to the reactor
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
being evacuated
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
FC(C(C(C(F)(F)F)(F)F)(O)C(F)(F)F)(F)F
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
